molecular formula C16H21N3O2S2 B2801602 N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252861-23-6

N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2801602
CAS No.: 1252861-23-6
M. Wt: 351.48
InChI Key: JAGHAJSWIFJKIP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a thienopyrimidine core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction using cyclopentyl halides.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles in the presence of appropriate catalysts or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

N-cyclopentyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thienopyrimidine derivatives, such as 2-amino-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidine and N-cyclopentyl-2-({4-oxo-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-2-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11-5-3-4-6-11/h7,9,11H,2-6,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGHAJSWIFJKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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